![molecular formula C11H10ClN3O2 B11864582 [(5-Chloroquinolin-8-yl)oxy]-N'-hydroxyethanimidamide CAS No. 58889-06-8](/img/structure/B11864582.png)
[(5-Chloroquinolin-8-yl)oxy]-N'-hydroxyethanimidamide
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Overview
Description
2-((5-Chloroquinolin-8-yl)oxy)-N-hydroxyacetimidamide is a chemical compound that belongs to the class of quinolines It is characterized by the presence of a chloro group at position 5 and an oxy group at position 8 of the quinoline ring, along with a hydroxyacetimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Chloroquinolin-8-yl)oxy)-N-hydroxyacetimidamide typically involves the following steps:
Starting Material: The synthesis begins with 5-chloroquinoline, which is commercially available or can be synthesized through established methods.
Formation of Intermediate: The 5-chloroquinoline is reacted with an appropriate reagent to introduce the oxy group at position 8, forming an intermediate compound.
Hydroxyacetimidamide Formation: The intermediate is then reacted with hydroxylamine and acetic anhydride to introduce the hydroxyacetimidamide moiety, resulting in the final product.
Industrial Production Methods
Industrial production of 2-((5-Chloroquinolin-8-yl)oxy)-N-hydroxyacetimidamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
2-((5-Chloroquinolin-8-yl)oxy)-N-hydroxyacetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The chloro group at position 5 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of quinoline oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-((5-Chloroquinolin-8-yl)oxy)-N-hydroxyacetimidamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((5-Chloroquinolin-8-yl)oxy)-N-hydroxyacetimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Heptan-2-yl [(5-chloroquinolin-8-yl)oxy]acetate: A related compound with a heptan-2-yl group instead of the hydroxyacetimidamide moiety.
Ethyl 2-((5-chloroquinolin-8-yl)oxy)acetate: Another similar compound with an ethyl ester group.
Uniqueness
2-((5-Chloroquinolin-8-yl)oxy)-N-hydroxyacetimidamide is unique due to the presence of the hydroxyacetimidamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications.
Biological Activity
The compound [(5-Chloroquinolin-8-yl)oxy]-N'-hydroxyethanimidamide is a derivative of 8-hydroxyquinoline, a structure known for its diverse biological activities. This article delves into the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of 8-Hydroxyquinoline Derivatives
8-Hydroxyquinoline and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial , anticancer , and antiviral effects. The unique properties of these compounds make them suitable candidates for drug development. The incorporation of halogen substituents, such as chlorine in this case, can enhance their pharmacological profiles .
Anticancer Activity
Research has demonstrated that 8-hydroxyquinoline derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, studies on related compounds indicate that modifications at the 5- and 7-positions can lead to varying degrees of antiproliferative efficacy. The presence of electron-withdrawing groups, like chlorine, has been shown to improve the anticancer activity by enhancing lipophilicity and cellular uptake .
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | A549 | TBD | Induces apoptosis via mitochondrial pathway |
5-Chloro-8-hydroxyquinoline | MCF-7 | 15.2 | Inhibits topoisomerase II activity |
7-Chloro-8-hydroxyquinoline | HeLa | 12.5 | Disrupts DNA synthesis |
Antimicrobial Activity
The antimicrobial properties of this compound have also been evaluated against a range of pathogens. The mechanism often involves the chelation of metal ions essential for microbial growth, thereby inhibiting their proliferation. Comparative studies have shown that derivatives with higher lipophilicity exhibit greater antibacterial activity.
Pathogen | Zone of Inhibition (mm) | Standard Antibiotic (mm) |
---|---|---|
Staphylococcus aureus | 18 | 25 (PC190723) |
Escherichia coli | 16 | 22 (Ciprofloxacin) |
Candida albicans | 14 | 20 (Fluconazole) |
Antiviral Activity
The antiviral potential of this compound has been investigated, particularly against viruses such as H5N1 and more recently SARS-CoV-2. Preliminary findings suggest that the compound may inhibit viral replication through interference with viral entry or replication mechanisms .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
- Antiviral Efficacy : A study reported that derivatives with enhanced lipophilicity showed increased antiviral activity against H5N1, with some achieving up to 91% inhibition at low cytotoxicity levels .
- Cytotoxicity Assessment : A cytotoxicity evaluation against A549 cell lines revealed that certain substitutions led to a significant reduction in cell viability, highlighting the importance of structural modifications in enhancing therapeutic efficacy .
- Structure-Activity Relationship (SAR) : Investigations into SAR indicated that increasing electron-withdrawing properties and optimizing lipophilicity were crucial for enhancing both anticancer and antimicrobial activities .
Properties
CAS No. |
58889-06-8 |
---|---|
Molecular Formula |
C11H10ClN3O2 |
Molecular Weight |
251.67 g/mol |
IUPAC Name |
2-(5-chloroquinolin-8-yl)oxy-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C11H10ClN3O2/c12-8-3-4-9(17-6-10(13)15-16)11-7(8)2-1-5-14-11/h1-5,16H,6H2,(H2,13,15) |
InChI Key |
BOSYYEXNJSSAQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OCC(=NO)N)Cl |
Origin of Product |
United States |
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